molecular formula C8H16O6 B1331118 1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol CAS No. 99569-11-6

1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol

Cat. No.: B1331118
CAS No.: 99569-11-6
M. Wt: 208.21 g/mol
InChI Key: JIUMSISXCKWZTA-UHFFFAOYSA-N
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Description

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are organic compounds that belong to the class of cyclic acetals. These compounds are often used in various chemical reactions and industrial applications due to their unique structural properties. The molecular formula for 1,3-dioxan-5-ol is C4H8O3, and for 1,3-dioxolan-4-ylmethanol, it is C4H8O3 .

Safety and Hazards

These compounds are classified as Repr. 1B, with the hazard statement code H360Df, indicating they may damage fertility or the unborn child . They are flammable and can cause irritation to the skin, eye, and respiratory system . Contact with strong oxidants can cause them to burn .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol can be synthesized through the condensation of glycerol and formaldehyde. This reaction typically requires an acid catalyst, such as toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water . The reaction can be represented as follows:

[ \text{Glycerol} + \text{Formaldehyde} \rightarrow \text{1,3-Dioxan-5-ol} + \text{1,3-Dioxolan-4-ylmethanol} ]

Industrial Production Methods

In industrial settings, the production of these compounds often involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of glycerol and formaldehyde while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as alkyl halides, amines, and thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups

Comparison with Similar Compounds

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are similar to other cyclic acetals such as 1,3-dioxane and 1,3-dioxolane. their unique structural features, such as the presence of hydroxyl groups, make them more reactive and versatile in chemical reactions . Other similar compounds include:

These compounds share similar chemical properties but differ in their reactivity and applications.

Properties

IUPAC Name

1,3-dioxan-5-ol;1,3-dioxolan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O3/c5-4-1-6-3-7-2-4;5-1-4-2-6-3-7-4/h2*4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUMSISXCKWZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)O.C1C(OCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290953
Record name 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86687-05-0, 99569-11-6
Record name Glycerol formal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetriol, 1,3(or 2,3)-O-methylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
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1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
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1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
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Reactant of Route 5
1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
Reactant of Route 6
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